(2,5-Dimethoxyphenyl)arsonic acid
Description
These analogs differ in their functional groups (e.g., boronic acid, acetic acid derivatives, cinnamic acid), enabling a comparative analysis of their chemical properties, applications, and research findings.
Properties
CAS No. |
6274-94-8 |
|---|---|
Molecular Formula |
C8H11AsO5 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H11AsO5/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
HTFDJNFLJSCXEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)arsonic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with arsenic-containing reagents. One common method includes the use of 2,5-dimethoxyphenylacetic acid as a starting material, which undergoes a series of reactions to introduce the arsonic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of (2,5-Dimethoxyphenyl)arsonic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethoxyphenyl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxidation states.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives .
Scientific Research Applications
(2,5-Dimethoxyphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key properties of 2,5-dimethoxyphenyl-substituted compounds from the evidence:
Boronic Acid Derivatives
- (2,5-Dimethoxyphenyl)boronic acid is critical in Suzuki-Miyaura coupling , a palladium-catalyzed reaction widely used to form carbon-carbon bonds in pharmaceuticals and materials science . Its boronic acid group enables efficient cross-coupling with aryl halides.
- Comparison : Unlike the acetic or cinnamic acid derivatives, boronic acids are highly reactive in cross-coupling contexts due to their ability to transiently form tetravalent boron intermediates.
Acetic Acid Derivatives
- 2-(2,5-Dimethylphenoxy)acetic acid (CAS 7356-41-4) has a phenoxy-acetic acid structure.
Cinnamic Acid Derivatives
- 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) features a conjugated double bond, making it useful in UV-absorbing materials or as a precursor for bioactive molecules. Its higher molecular weight (208.21 vs. 180.20 for the acetic acid derivative) reflects extended conjugation .
Phenolic Derivatives
- The phenolic compound 25H-NBOH (C₁₇H₂₁NO₃) is a psychoactive substance detected via GC-MS . Its 2,5-dimethoxyphenyl group likely contributes to its receptor-binding activity, contrasting with the synthetic utility of boronic or cinnamic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
